molecular formula C13H12FNO2 B1319340 3-Fluoro-4-(4-methoxyphenoxy)aniline CAS No. 87294-20-0

3-Fluoro-4-(4-methoxyphenoxy)aniline

Cat. No.: B1319340
CAS No.: 87294-20-0
M. Wt: 233.24 g/mol
InChI Key: PCZUUFORWUUPJP-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-methoxyphenoxy)aniline is a chemical compound with the molecular formula C13H12FNO2 . It has a molecular weight of 233.24 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12FNO2/c1-16-12-4-2-3-5-13(12)17-11-7-6-9(15)8-10(11)14/h2-8H,15H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Kinase Inhibitor Studies

    • 3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, a derivative of 3-Fluoro-4-(4-methoxyphenoxy)aniline, was docked with c-Met kinase to study orientations and active conformations of inhibitors. This included analysis of molecular features contributing to high inhibitory activity. Predictive models for biological activities of c-Met kinase inhibitors were developed using quantitative structure–activity relationship (QSAR) methods (Caballero et al., 2011).
  • Synthesis of 3-Fluoro-2-quinolones

    • The condensation between lithium anilides and Me 2-fluoro-3-methoxy-2-propenoate resulted in the synthesis of N-(Fluoro-3-methoxyacryloyl)anilines, leading to the formation of 3-fluoro-2(1H)-quinolinone under acidic conditions. This synthesis showcases the utility of derivatives of this compound in the creation of quinolones (Mävers & Schlosser, 1996).
  • Fluorescence Quenching Studies

    • Studies on fluorescence quenching of boronic acid derivatives by aniline in alcohols provided insights into the interaction of aniline derivatives with other molecules. This research can inform the understanding of molecular interactions involving derivatives of this compound (Geethanjali et al., 2015).
  • Antimicrobial Activity Studies

    • The synthesis of compounds derived from 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline, a related compound, and their antimicrobial activities were evaluated. These studies highlight the potential use of this compound derivatives in developing new antimicrobial agents (Yolal et al., 2012).
  • Catalytic Oxidation Studies

    • Superparamagnetic Fe3O4 nanoparticles were used as catalysts for the oxidation of phenolic and aniline compounds, demonstrating the potential application of this compound derivatives in environmental remediation and wastewater treatment (Zhang et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

Properties

IUPAC Name

3-fluoro-4-(4-methoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(15)8-12(13)14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZUUFORWUUPJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599148
Record name 3-Fluoro-4-(4-methoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87294-20-0
Record name 3-Fluoro-4-(4-methoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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